

Toxicological Profile of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid and Its Surrogates

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Compound of Interest

Compound Name: 1H,1H,2H,2H-
Perfluorohexanesulfonic acid

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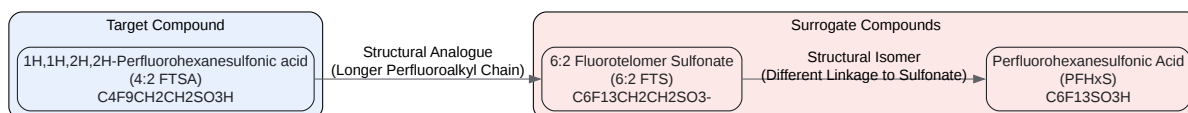
Disclaimer: This document provides a comprehensive overview of the available toxicological data for **1H,1H,2H,2H-Perfluorohexanesulfonic acid** (also known as 4:2 fluorotelomer sulfonic acid, 4:2 FTSA; CAS 757124-72-4). Due to a significant lack of direct toxicological studies on this specific compound, this guide focuses on the toxicological profiles of closely related surrogate compounds: 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS). The information presented for these surrogates may not be fully representative of the toxicological properties of **1H,1H,2H,2H-Perfluorohexanesulfonic acid**.

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by their high thermal and chemical stability, which has led to their widespread use in various industrial and consumer products. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation, raising concerns about their effects on human health. This guide aims to provide a detailed summary of the current toxicological knowledge, with a necessary focus on surrogate compounds due to the limited data on **1H,1H,2H,2H-Perfluorohexanesulfonic acid** itself.

Physicochemical Properties

A clear understanding of the relationships between the target compound and its surrogates is crucial. The following diagram illustrates the structural similarities and differences.



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Figure 1: Structural relationship of the target compound and its surrogates.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the surrogate compounds, 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS).

In Vivo Toxicity Data

Compound	Test Species	Route of Exposure	Duration	Endpoint	Value	Reference
6:2 FTS	Rat	Oral	90 days	NOAEL (maternal toxicity)	150 mg/kg bw/day	[1]
6:2 FTS	Rat	Oral	90 days	NOAEL (developmental toxicity)	1000 mg/kg bw/day	[1]
6:2 FTS	Rat	Oral	28 days	NOAEL	200 mg/kg bw/day	[1]
6:2 FTS	Rat	Oral	Acute	LD50	>5000 mg/kg bw	[1]
6:2 FTS	Mouse (male)	Oral	28 days	LOAEL (liver toxicity)	5.0 mg/kg-day	[2]
PFOS (for comparison)	Rat	Oral	Acute	LD50	251 mg/kg	[2]

Ecotoxicity Data

Compound	Test Species	Duration	Endpoint	Value	Reference
6:2 FTS	Rainbow trout (Oncorhynchus mykiss)	96 hours	LC50	>107 mg/L	[2]
6:2 FTS	Daphnia magna	48 hours	EC50	>109 mg/L	[2]
6:2 FTS	Earthworm	14 days	LC50	373 mg/kg soil	[2]
PFOS (for comparison)	Rainbow trout (Oncorhynchus mykiss)	96 hours	LC50	7.8 - 22 mg/L	[2]
PFOS (for comparison)	Daphnia magna	48 hours	EC50	67.2 mg/L	[2]
PFOS (for comparison)	Earthworm	14 days	LC50	365 mg/kg soil	[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of these compounds are often proprietary. However, based on publicly available information, the methodologies for key studies are summarized below.

90-Day Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD Guideline 422) for 6:2 FTS

- Test Species: Wistar rats.
- Administration: Oral gavage.
- Dose Levels: 0, 5, 15, and 45 mg/kg-day.

- Exposure Period: 10 weeks prior to mating, through mating, gestation, and lactation for the parental (P0) generation.
- Endpoints Evaluated:
 - Parental Animals: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
 - Offspring (F1): Viability, clinical signs, body weight, and developmental landmarks.
- Key Findings:
 - Parental males at 45 mg/kg-day showed elevated urea and kidney tubular dilation.
 - Parental females at 45 mg/kg-day exhibited decreased body weight.[\[3\]](#)

28-Day Oral Toxicity Study in Mice for 6:2 FTS

- Test Species: Male CD1 mice.
- Administration: Oral gavage.
- Dose Level: 5.0 mg/kg-day.
- Exposure Period: 28 days.
- Endpoints Evaluated: Liver weight, serum levels of aspartate transaminase (AST) and albumin, and liver histopathology.
- Key Findings: Increased liver weight, elevated serum AST and albumin, and evidence of hepatocellular hypertrophy and necrosis, indicating hepatotoxicity.[\[2\]](#)

In Vitro Metabolism Study for 6:2 FTS

- Test System: Male rat liver S9 microsomes.
- Incubation Time: 2 hours.
- Endpoint: Detection of 6:2 FTS metabolism.

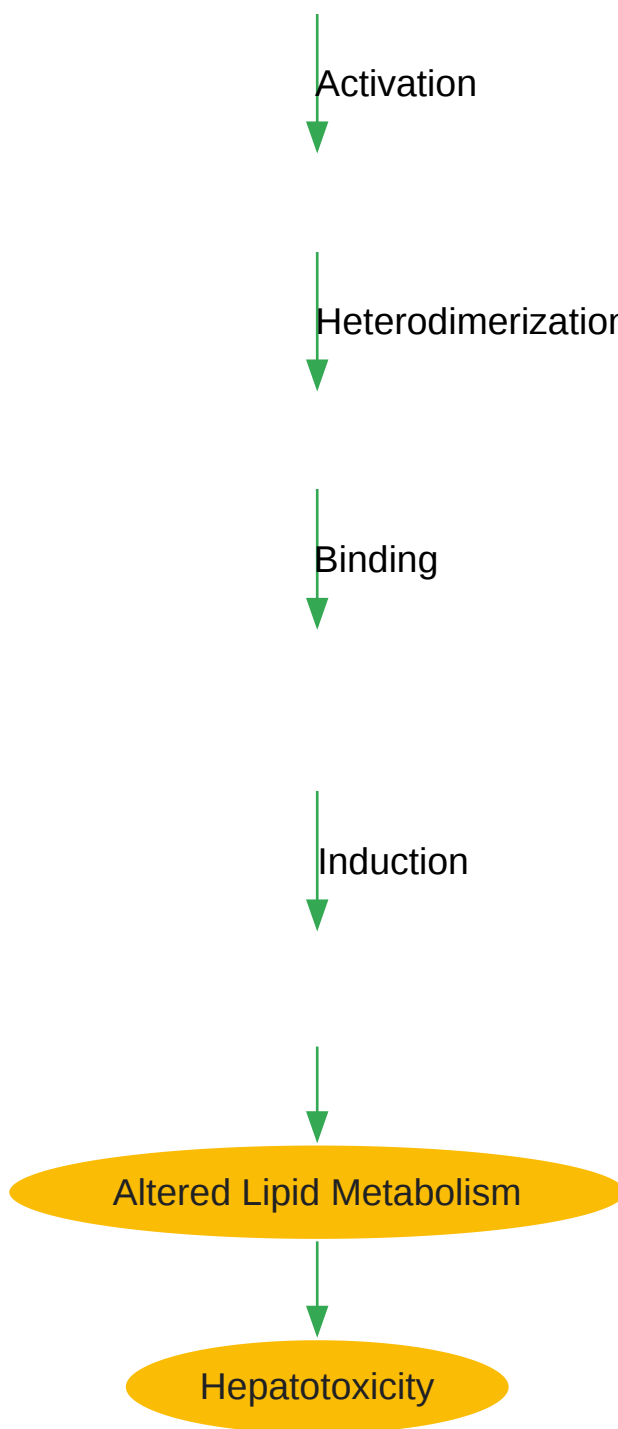
- Key Finding: No metabolism of 6:2 FTS was detected, suggesting its persistence in this in vitro system.[4]

Signaling Pathways

The molecular mechanisms of toxicity for fluorotelomer sulfonates are not as extensively studied as those for perfluoroalkyl sulfonates like PFHxS. However, research on PFHxS and other PFAS points to the involvement of several key signaling pathways, which may also be relevant for **1H,1H,2H,2H-Perfluorohexanesulfonic acid** and its surrogates.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Many PFAS, including PFHxS, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR α . [5] Activation of this nuclear receptor can lead to alterations in lipid metabolism, which may contribute to the observed hepatotoxicity. Some in vitro studies have shown that 6:2 FTOH (a related fluorotelomer compound) can also activate PPAR α . [6]

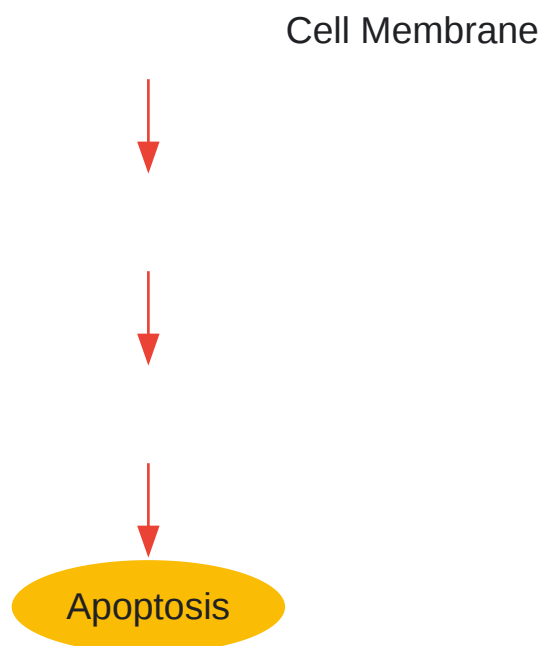


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Figure 2: Simplified PPARα signaling pathway potentially activated by PFAS.

Extracellular Signal-Regulated Kinase (ERK) Pathway

Studies on PFHxS have indicated its ability to induce apoptosis in neuronal cells through the activation of the ERK1/2 signaling pathway.[7] This suggests a potential mechanism for neurotoxicity that could be explored for other related PFAS.



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Figure 3: Proposed ERK1/2-mediated apoptosis induced by PFHxS.

Conclusion and Future Directions

The toxicological assessment of **1H,1H,2H,2H-Perfluorohexanesulfonic acid** is currently hampered by a significant lack of specific data. The available information on surrogate compounds, primarily 6:2 fluorotelomer sulfonate and Perfluorohexanesulfonic acid, suggests potential for hepatotoxicity and effects on developmental and reproductive parameters. The activation of nuclear receptors like PPAR α appears to be a plausible mechanism of action for these effects.

Future research should prioritize direct toxicological evaluation of **1H,1H,2H,2H-Perfluorohexanesulfonic acid** to accurately characterize its hazard profile. This should include in vivo studies to determine key toxicological endpoints such as NOAEL and LOAEL values, as well as in vitro assays to elucidate its specific mechanisms of action, including its

potential to activate various signaling pathways. Such data are essential for conducting robust risk assessments and ensuring the safety of this and other emerging PFAS compounds.

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